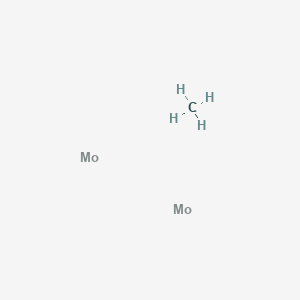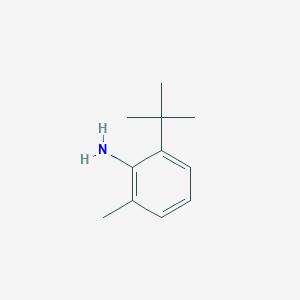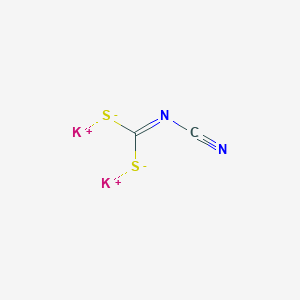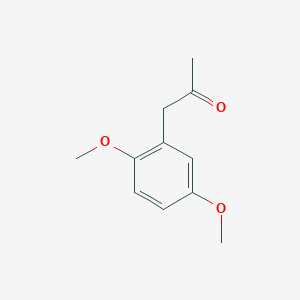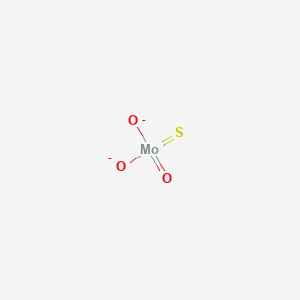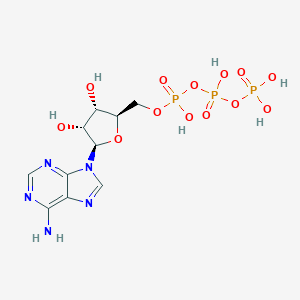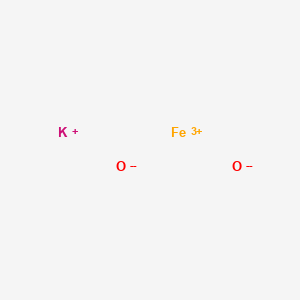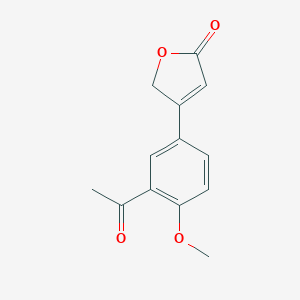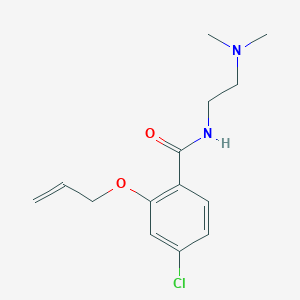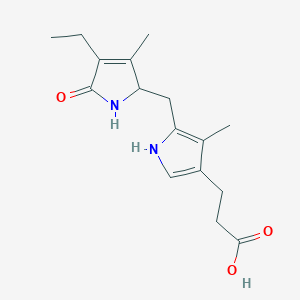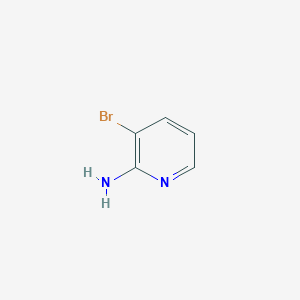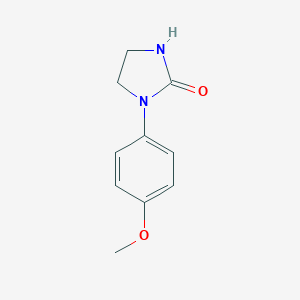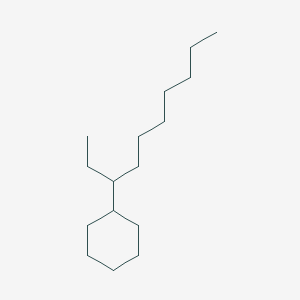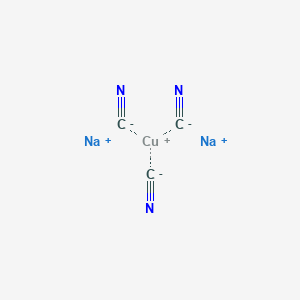
Copper sodium cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper sodium cyanide is a chemical compound that is commonly used in various scientific research applications. It is a white crystalline powder that is highly soluble in water and has a molecular formula of CuNa2CN. This compound is known for its ability to react with metals and form complex compounds, making it a valuable tool in the field of chemistry.
Aplicaciones Científicas De Investigación
1. Copper Cyanide in Mining Industry
Copper sodium cyanide is prominently used in the mining industry, particularly in the extraction of precious metals. When processing minerals for gold extraction, copper species can react with cyanide, forming copper cyanide complexes. These complexes can be problematic, causing high cyanide consumption. Research has explored the removal of these complexes using quaternary ammonium salts, facilitating the recycling of cyanide in the extraction process (Alonso-González et al., 2013).
2. Photocatalytic Degradation of Cyanide
Another application involves the photocatalytic degradation of cyanide in water using ultraviolet-irradiated TiO2 catalysts. This process effectively destroys both free and complex cyanide, including those bound with copper, converting them into harmless substances without leaving residual chemicals (Barakat et al., 2004).
3. Copper(I) Cyanide in Chemistry
Copper(I) cyanide plays a significant role in organic, organometallic, and supramolecular chemistry. Its solid-phase and derivatives often exhibit oligomeric or polymeric structures. Understanding its molecular structure has been crucial for various chemical applications (Grotjahn et al., 2002).
4. Copper Recovery and Cyanide Reclamation
Processes for copper recovery and cyanide reclamation from effluents have been developed. These include techniques like acidification and electrolytic methods, enabling the simultaneous destruction of cyanide and recovery of copper, which is crucial for both economic and environmental reasons (Parga et al., 2011).
5. Detection of Cyanide in Biological Samples
Copper sodium cyanide complexes are also used in the detection of toxic cyanide in aqueous mediums and biological samples. The detection is facilitated by the selective binding behavior and spectral changes upon cyanide interaction, allowing for efficient monitoring of cyanide levels (Kaushik et al., 2016).
Propiedades
Número CAS |
14264-31-4 |
|---|---|
Nombre del producto |
Copper sodium cyanide |
Fórmula molecular |
C3CuN3Na2 |
Peso molecular |
187.58 g/mol |
Nombre IUPAC |
disodium;copper(1+);tricyanide |
InChI |
InChI=1S/3CN.Cu.2Na/c3*1-2;;;/q3*-1;3*+1 |
Clave InChI |
JXWXJWOMXJKLOG-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Cu+] |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Cu+] |
Otros números CAS |
14264-31-4 |
Descripción física |
Sodium cuprocyanide, solid appears as a white powder. Decomposes at 212°F. Toxic by inhalation, ingestion and skin absorption through open wounds. Reacts with acids to evolve hydrogen cyanide, which is a highly toxic and flammable. Used for preparing and maintaining copper plating baths. Sodium cuprocyanide, solution appears as a colorless to light yellow liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. |
Pictogramas |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
